1-Fluorospiro[2.3]hexane-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorospiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-5-3-7(5)1-4(2-7)6(9)10/h4-5H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXDRUMOASTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Fluorospiro 2.3 Hexane 5 Carboxylic Acid and Analogues
Foundational Synthetic Routes to the Spiro[2.3]hexane Core
The construction of the spiro[2.3]hexane framework, characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single carbon atom, is a significant synthetic challenge. Researchers have developed several robust methods to access this strained system.
Cyclopropanation Reactions for Spiro[2.3]hexane Construction
Cyclopropanation of methylenecyclobutane (B73084) precursors stands out as the most direct and widely employed strategy for assembling the spiro[2.3]hexane skeleton. This approach involves the addition of a carbene or carbene equivalent across the exocyclic double bond of a cyclobutane derivative.
Rhodium (II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes. nih.gov This method has been successfully applied to the synthesis of spiro[2.3]hexane systems, often with excellent control of diastereoselectivity. acs.org The choice of the rhodium catalyst's ligands is crucial, as they create a chiral environment that can influence the facial selectivity of the carbene addition to the alkene. nih.gov For instance, dirhodium tetracarboxylate catalysts have been used to achieve highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins. acs.org
In a notable application, a diastereoselective rhodium-catalyzed cyclopropanation was a key step in the synthesis of 5-azaspiro[2.3]hexane derivatives, which serve as constrained analogues of L-glutamic acid. beilstein-journals.org The reaction of a vinyl-substituted azetidine (B1206935) with a diazoacetate in the presence of a rhodium catalyst preferentially formed the desired trans-cyclopropane products. beilstein-journals.org
Table 1: Examples of Rhodium-Catalyzed Cyclopropanation
| Catalyst | Substrate | Diazo Reagent | Diastereoselectivity (trans:cis) |
|---|---|---|---|
| Rh₂(OAc)₄ | Methylene (B1212753) Azetidine Derivative | Ethyl Diazoacetate | High trans selectivity |
| Rh₂(p-PhTPCP)₄ | Exocyclic Olefin | Donor/Acceptor Carbene | High diastereoselectivity |
Data compiled from studies on analogous systems. acs.orgnih.govbeilstein-journals.org
The Johnson-Corey-Chaikovsky reaction provides a powerful alternative to metal-catalyzed methods for cyclopropanation. wikipedia.org This reaction involves the addition of a sulfur ylide, typically dimethyloxosulfonium methylide, to an electron-deficient alkene, such as an α,β-unsaturated ester. wikipedia.orgnih.gov The reaction proceeds via a conjugate addition followed by an intramolecular 3-exo-tet cyclization to furnish the cyclopropane ring. wikipedia.org
This strategy has been effectively utilized in the synthesis of spiro[2.3]hexane diamine derivatives. The key step involved the cyclopropanation of a highly reactive α,β-unsaturated ester appended to a cyclobutane core using the Corey-Chaikovsky reaction conditions. thieme-connect.com This method is valued for its operational simplicity and ability to generate cyclopropanes from carbonyl-containing precursors. wikipedia.org An "interrupted" version of this reaction has also been developed to access complex polycyclic spiro-cyclopropanoids from designed azaarenium salts. nih.govrsc.org
Olefination and Subsequent Cyclization Sequences
A versatile, multi-step approach to the spiro[2.3]hexane core involves first establishing an exocyclic double bond on a cyclobutane ring, followed by a separate cyclopropanation step. This sequence typically begins with a cyclobutanone (B123998) derivative, which undergoes an olefination reaction, such as the Wittig reaction, to install a methylene group.
The resulting methylenecyclobutane is then subjected to a cyclopropanation reaction. For example, the reaction of 3-(methylene)cyclobutanecarboxylic acid methyl ester with a diazophosphonic ester in the presence of dirhodium tetraacetate has been used to produce a spiro[2.3]hexane-5-carboxylic acid derivative. google.com This sequence allows for greater modularity in the synthesis, as various substituted cyclobutanones and olefination reagents can be used to generate a wide array of precursors for the final cyclopropanation.
Dearomatization-Initiated Spirocyclization Cascades
Dearomatization reactions represent a modern and powerful strategy for rapidly building molecular complexity and accessing spirocyclic frameworks. mdpi.com In this approach, an aromatic precursor is converted into a non-aromatic, three-dimensional structure. mdpi.com Hypervalent iodine reagents are often employed to mediate these transformations. nih.gov
While direct application to 1-Fluorospiro[2.3]hexane-5-carboxylic acid is not extensively documented, the principle involves tethering a nucleophile to an aromatic ring that is also connected to a cyclobutane precursor. Upon activation, for instance with a hypervalent iodine reagent, the aromatic ring is dearomatized as the tethered nucleophile attacks, initiating a spirocyclization cascade. mdpi.com This strategy has been used to synthesize diverse aza-spiro scaffolds and offers a conceptually novel route to the spiro[2.3]hexane core by designing a substrate where the dearomatization event triggers the formation of the fused cyclopropane ring. rsc.org
Methodologies for Stereoselective Synthesis of Fluorinated Spiro[2.3]hexane Systems
The introduction of a fluorine atom onto the spiro[2.3]hexane skeleton with stereochemical control is a formidable challenge, requiring sophisticated synthetic methods. The development of such methodologies is critical for accessing specific stereoisomers of compounds like this compound.
The primary strategies involve either the stereoselective construction of the spirocyclic core using a fluorinated building block or the stereoselective fluorination of a pre-formed spiro[2.3]hexane derivative. The latter approach has seen significant advances through the development of modern electrophilic fluorinating agents.
A powerful method for achieving stereoselective fluorination involves the use of chiral enamides. nih.gov In a hypothetical application to the spiro[2.3]hexane system, a chiral auxiliary could be used to form an enamide on the cyclobutane ring of the spirocycle. The existing chirality would then direct the facial attack of an electrophilic fluorinating reagent, such as Selectfluor™ (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). nih.gov The reaction proceeds through an enantioselective fluorination of the electron-rich enamide olefin, followed by the trapping of the resulting β-fluoro-iminium intermediate. Subsequent oxidation of the intermediate N,O-hemiacetal would yield the desired α-fluoro imide with high stereoselectivity. nih.gov This approach effectively translates the stereochemical information from the chiral auxiliary to the newly formed C-F stereocenter.
Table 2: Reagents for Electrophilic Fluorination
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Electrophilic fluorination of enamides, enolates, and other electron-rich systems. |
Data compiled from general studies on stereoselective fluorination. nih.gov
This strategy, which combines the robust formation of the spiro[2.3]hexane core with advanced, stereodirecting fluorination techniques, represents the cutting edge of synthetic efforts toward complex molecules like this compound.
Diastereoselective Approaches to this compound
Achieving diastereocontrol is crucial in the synthesis of substituted spirocycles, as the relative orientation of substituents can significantly impact biological activity. For the spiro[2.3]hexane framework, diastereoselectivity is often established during the construction of the spirocyclic core.
One key strategy involves the rhodium-catalyzed cyclopropanation of methylene-cyclobutane precursors. In the synthesis of 5-azaspiro[2.3]hexane analogues, the reaction of a carbene intermediate with a terminal olefin on a cyclobutane derivative has been shown to be highly diastereoselective. beilstein-journals.org The attack of the carbene preferentially occurs to form the more stable trans cyclopropane products. beilstein-journals.org This approach, which establishes the relative stereochemistry of substituents on the cyclopropane ring, is a foundational method for controlling the diastereomeric outcome of spiro[2.3]hexane systems.
Another approach involves the annulation of methylenecyclopropanes with activated alkenes. For instance, the thermal annulation of methylenecyclopropanes with cyanoalkenes substituted with ester groups can be catalyzed by a tin-ate complex to produce spiro[2.3]hexanes with a degree of diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions is pivotal in directing the stereochemical outcome of the cycloaddition.
| Method | Key Features | Diastereoselectivity | Ref |
| Rhodium-Catalyzed Cyclopropanation | Use of diazo compounds with methylene-cyclobutane precursors. | High diastereoselectivity towards trans products. | beilstein-journals.org |
| Tin-Ate Complex Catalyzed Annulation | Reaction of methylenecyclopropanes with cyanoalkenes. | Provides access to functionalized spiro[2.3]hexanes. | researchgate.net |
Enantioselective Catalysis in Spiro[2.3]hexane Synthesis
The development of enantioselective methods to access chiral spiro[2.3]hexane skeletons is of high importance. Organocatalysis has emerged as a powerful tool for this purpose, enabling the construction of these highly strained systems with excellent enantiocontrol.
A notable strategy involves a cascade reaction between methylenecyclopropanes and α,β-unsaturated aldehydes. nih.gov This reaction, catalyzed by a chiral secondary amine, proceeds through a sequence of Michael addition, ring expansion of the methylenecyclopropane, and a final nucleophilic attack by an enamine intermediate. nih.govresearchgate.net The success of this method relies on the use of an electron-deficient difluoro-substituted secondary amine catalyst, which effectively controls the stereochemistry of the newly formed chiral centers. nih.gov This organocatalytic approach provides access to highly strained spiro[2.3]hexane skeletons in an enantioselective fashion. nih.gov The combination of chiral aminocatalysis with other catalytic modes, such as transition metal catalysis, represents a growing field for the synthesis of complex spiro heterocyclic molecules. nih.govcuni.cz
| Catalyst Type | Reaction | Key Advantage | Ref |
| Chiral Secondary Amine | Michael addition/ring expansion/cyclization cascade of methylenecyclopropanes and enals. | High enantioselectivity for constructing the strained spiro[2.3]hexane core. | nih.gov |
| Combined Organocatalysis and Transition-Metal Catalysis | Various transformations. | Access to a broad range of optically pure spiro heterocyclic compounds. | nih.gov |
Contemporary Fluorination Reagent and Strategy Development for Spirocyclic Systems
The introduction of fluorine into the spiro[2.3]hexane scaffold requires specialized reagents and strategies that are compatible with the strained ring system.
Electrophilic Fluorination for C-F Bond Formation
Electrophilic fluorination is a primary method for forming carbon-fluorine bonds, utilizing reagents that deliver an electrophilic fluorine source ("F+") to a carbon-centered nucleophile. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have become standard due to their stability, safety, and effectiveness. wikipedia.org
For a precursor to this compound, an electrophilic fluorination could be envisioned on a corresponding enolate or silyl (B83357) enol ether derived from a carbonyl group at the C1 position. The stereochemical outcome of such a reaction would be influenced by the steric environment of the spirocyclic system. The fluorination of related alkylidenecyclopropanes and alkylidenecyclobutanes using N-F reagents has been demonstrated, showcasing the feasibility of applying these reagents to strained four-membered rings. bohrium.com The mechanism of electrophilic fluorination remains a subject of study, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and reagents involved. wikipedia.org
Radical-Mediated Decarboxylative Fluorination
Radical-mediated decarboxylative fluorination has become a powerful strategy for converting readily available carboxylic acids into fluorinated compounds. nih.gov This approach is particularly advantageous as it uses carboxylic acids as stable precursors to alkyl radicals. princeton.edu
The synthesis of this compound could potentially be achieved from a precursor dicarboxylic acid, specifically spiro[2.3]hexane-1,5-dicarboxylic acid. A selective radical decarboxylative fluorination at the C1 position would generate the target molecule. Such transformations are often mediated by photoredox catalysis or silver catalysis, where a carboxyl radical is generated, extrudes CO₂, and the resulting alkyl radical is trapped by a fluorine source like Selectfluor. nih.govprinceton.edunih.gov This method avoids the need to pre-install a different functional group at the C1 position, offering a more direct route. nih.gov Recent advancements have demonstrated this strategy for a wide range of aliphatic carboxylic acids under mild, visible-light-mediated conditions. princeton.edunih.gov
| Strategy | Precursor | Reagents | Key Features | Ref |
| Silver-Catalyzed | Aliphatic Carboxylic Acid | AgNO₃, Selectfluor | Converts carboxylic acids to alkyl fluorides. | nih.gov |
| Photoredox Catalysis | Aliphatic Carboxylic Acid | Ir(III) photocatalyst, Selectfluor, Blue LED | Proceeds under mild, visible-light irradiation. | princeton.edu |
| Photoinduced LMCT | Benzoic Acids | Copper catalyst, light irradiation | Enables fluorination of aromatic carboxylic acids at low temperatures. | organic-chemistry.org |
Photoinduced Synthetic Protocols for Functionalized Spiro[2.3]hexanes
Photoinduced reactions offer a green and efficient alternative for constructing complex molecular architectures under mild conditions. rsc.orgresearchgate.net The synthesis of the spiro[2.3]hexane skeleton can be achieved through a photoinduced cycloaddition using visible light. rsc.org This approach avoids the use of toxic reagents and typically shows good functional group tolerance and operational simplicity. rsc.orgresearchgate.net
In one protocol, the reaction between diazoester derivatives and methylenecyclobutane under blue LED irradiation smoothly transforms the substrates into the corresponding spiro[2.3]hexane products in moderate to high yields. rsc.org This method is scalable and represents a sustainable pathway to the core structure of the target molecule. rsc.orgresearchgate.net Furthermore, visible light-mediated intermolecular [2+2] cycloadditions have been employed to construct diverse spirocyclic cores, demonstrating the versatility of photochemical methods in building these complex scaffolds.
Scale-Up Synthesis and Process Optimization for this compound
Transitioning a synthetic route from laboratory scale to large-scale production presents numerous challenges, including cost, safety, and robustness. For complex molecules like spirocyclic compounds, process optimization is critical.
The development of scalable processes for chiral spirocycles often involves implementing highly efficient catalytic reactions and telescopic processes to minimize intermediate purifications. acs.org For instance, a kilogram-scale synthesis of a chiral spirocyclic isoxazolone was achieved through a catalytic asymmetric allylic alkylation, demonstrating that complex stereocenters can be installed efficiently on a large scale. acs.orgcolab.ws
In another example, the process for a spiro[1H-pyrido[2,3-d] rsc.orgCurrent time information in Le Flore County, US.oxazine-4,4′-piperidine] building block was successfully scaled to kilogram production by identifying alternative starting materials and optimizing reaction conditions to achieve a high-yielding and robust synthesis. acs.org Key considerations for scaling up the synthesis of this compound would include:
Starting Material Availability: Ensuring a reliable and cost-effective source of key precursors like substituted methylenecyclobutanes.
Catalyst Efficiency: Optimizing catalyst loading and turnover number for enantioselective or diastereoselective steps to minimize cost.
Purification: Developing robust crystallization or chromatography methods suitable for large-scale purification to ensure high purity of the final product.
The photoinduced synthesis of the spiro[2.3]hexane core is noted for its scalability, which is a promising feature for potential large-scale production. rsc.orgresearchgate.net
Molecular Structure and Conformational Analysis of 1 Fluorospiro 2.3 Hexane 5 Carboxylic Acid
Spectroscopic Elucidation of Spiro[2.3]hexane Architecture
Spectroscopic techniques are indispensable tools for verifying the spiro[2.3]hexane framework and determining the precise location and orientation of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for unambiguously assigning the complex three-dimensional structure of spiro[2.3]hexane derivatives. The chemical shifts, coupling constants, and through-space interactions observed in ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about the molecular connectivity and stereochemistry.
In the ¹H NMR spectrum of a spiro[2.3]hexane system, the protons on the cyclopropane (B1198618) and cyclobutane (B1203170) rings exhibit characteristic chemical shifts. The cyclopropyl (B3062369) protons typically appear at higher fields (lower ppm values) due to the ring's diamagnetic anisotropy. The presence of a fluorine atom at the C1 position would significantly influence the chemical shifts of adjacent protons, leading to complex splitting patterns due to both geminal and vicinal H-F couplings. The proton on the carbon bearing the carboxylic acid group (C5) would also show a distinct chemical shift, typically deshielded due to the electron-withdrawing nature of the carboxyl group.
The ¹³C NMR spectrum provides further confirmation of the spirocyclic structure. The spiro carbon atom (C3) is a key diagnostic signal, typically appearing at a unique chemical shift. The carbons of the cyclopropane ring generally resonate at higher fields compared to those of the cyclobutane ring. The carbon atom bonded to the fluorine (C1) would exhibit a large one-bond C-F coupling constant, a definitive indicator of its position. Similarly, the carboxyl carbon would appear at a characteristic downfield chemical shift.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 1-Fluorospiro[2.3]hexane-5-carboxylic acid, a single resonance would be expected, and its chemical shift would be sensitive to the electronic environment. Coupling between the fluorine atom and nearby protons would be observable in both the ¹H and ¹⁹F spectra, providing crucial information for assigning the relative stereochemistry.
Table 1: Representative NMR Data for a Substituted Spiro[2.3]hexane Scaffold Please note: This table provides illustrative data based on known spiro[2.3]hexane derivatives, as specific experimental data for this compound is not publicly available.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| H1 | ~4.5-5.0 (ddd) | C1: ~80-90 (d) | ¹JCF, ²JHF, ³JHH |
| H2, H2' | ~1.0-1.5 (m) | C2: ~20-30 | ²JHH, ³JHF |
| H4, H4' | ~1.8-2.2 (m) | C4: ~30-40 | ²JHH, ³JHH |
| H5 | ~2.5-3.0 (m) | C5: ~40-50 | ³JHH |
| H6, H6' | ~1.9-2.3 (m) | C6: ~30-40 | ²JHH, ³JHH |
| COOH | ~10-12 (s) | C=O: ~170-180 | |
| Spiro (C3) | - | C3: ~35-45 |
ddd = doublet of doublet of doublets, d = doublet, m = multiplet, s = singlet
In addition to NMR, other spectroscopic methods play a complementary role in the structural elucidation of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band would also be present in the range of 2500-3300 cm⁻¹. The C-F bond stretching vibration would likely appear in the fingerprint region, around 1000-1100 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the spiro[2.3]hexane core.
Crystallographic Insights into Spiro[2.3]hexane Derivatives
While spectroscopic data provides information about the structure in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state.
Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of a molecule, including the precise spatial arrangement of atoms and the stereochemical relationships between them. For spiro[2.3]hexane derivatives, X-ray crystallography can confirm the spirocyclic nature of the core and reveal the conformation adopted by the cyclopropane and cyclobutane rings. The analysis would also definitively establish the relative stereochemistry of the fluorine and carboxylic acid substituents.
Crystallographic data allows for a detailed analysis of intramolecular structural parameters such as bond lengths and bond angles. The highly strained nature of the spiro[2.3]hexane system leads to deviations from standard values. The internal bond angles of the cyclopropane ring are constrained to approximately 60°, while those of the cyclobutane ring are close to 90°. These strained angles result in increased p-character in the C-C bonds and can influence the molecule's reactivity. The bond lengths within the spirocyclic core may also be affected by the ring strain and the electronic effects of the substituents.
Table 2: Typical Intramolecular Structural Parameters for a Spiro[2.3]hexane Scaffold Please note: This table provides representative data based on crystallographic studies of related spiro[2.3]hexane derivatives.
| Parameter | Typical Value | Comment |
| C-C (cyclopropane) | ~1.50 - 1.52 Å | Slightly shorter than a typical alkane C-C bond. |
| C-C (cyclobutane) | ~1.54 - 1.56 Å | Close to a typical alkane C-C bond. |
| C-C (spiro junction) | ~1.52 - 1.55 Å | |
| C-F | ~1.35 - 1.40 Å | |
| C-C(OOH) | ~1.50 - 1.53 Å | |
| ∠C-C-C (cyclopropane) | ~60° | Highly strained. |
| ∠C-C-C (cyclobutane) | ~88-90° | Strained. |
| ∠C-C(spiro)-C | ~115-120° | The angle between the two rings at the spiro center. |
Conformational Properties and Ring Strain in Spiro[2.3]hexane Systems
The spiro[2.3]hexane system is inherently strained due to the presence of the three- and four-membered rings. This ring strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). The total strain energy of spiro[2.3]hexane has been estimated to be significant, making these systems thermodynamically less stable than their acyclic counterparts.
The cyclobutane ring in spiro[2.3]hexane is not planar but adopts a puckered conformation to alleviate some of the torsional strain. The degree of puckering can be influenced by the substituents on the ring. The fluorine and carboxylic acid groups in this compound will have preferred orientations (axial or equatorial-like) to minimize steric interactions. Computational studies and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe these conformational preferences. The rigid nature of the spiro[2.3]hexane scaffold, a direct consequence of its high ring strain, limits the conformational freedom of the molecule, which can be an advantageous feature in the design of bioactive molecules with well-defined three-dimensional shapes.
Conformational Flexibility and Rigidity Assessment
The conformational landscape of this compound is largely dictated by the inherent rigidity of its constituent cyclopropane and cyclobutane rings. Unlike more flexible six-membered rings that can adopt various chair, boat, and twist-boat conformations, the spiro[2.3]hexane core is significantly more constrained. The cyclopropane ring is an equilateral triangle with fixed C-C-C bond angles of 60°, while the cyclobutane ring exhibits a puckered conformation to alleviate some of its inherent angle and torsional strain.
The substitution of a fluorine atom at the 1-position and a carboxylic acid group at the 5-position introduces additional conformational considerations. The presence of the highly electronegative fluorine atom can influence the local geometry and electronic distribution. st-andrews.ac.uk Due to the constrained nature of the spirocyclic system, rotation around the C-C bonds is severely restricted, leading to a relatively "frozen" conformation compared to acyclic or larger cyclic systems.
Quantification of Ring Strain in the Spiro[2.3]hexane Core
Small-ring systems, such as cyclopropane and cyclobutane, are characterized by significant ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent substituents (torsional strain). The spiro[2.3]hexane core, being composed of these two strained rings, possesses a substantial amount of inherent strain energy.
The total ring strain of spiro[2.3]hexane can be approximated by the sum of the strain energies of its individual cyclopropane and cyclobutane components. Computational studies have been employed to quantify the strain energy of various hydrocarbons. For the parent spiro[2.3]hexane, the calculated strain energy is a significant factor influencing its reactivity and conformational behavior.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Spiro[2.3]hexane | 54.9 |
This high degree of ring strain is a defining characteristic of the spiro[2.3]hexane scaffold and has implications for its synthetic accessibility and chemical stability.
The "Conformationally Frozen" Analogue Concept in Spiro[2.3]hexane Design
In drug design, the concept of "conformationally frozen" or rigid analogues is a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of biologically active molecules. By restricting the conformational freedom of a flexible molecule, it is possible to lock it into its bioactive conformation, thereby improving its interaction with a biological target.
The spiro[2.3]hexane scaffold is an excellent example of a conformationally restricted motif. beilstein-journals.org Its inherent rigidity makes it an attractive building block for the design of constrained analogues of known drugs or neurotransmitters. For instance, derivatives of 5-azaspiro[2.3]hexane have been synthesized as "frozen" analogues of L-glutamic acid, aiming to limit the rotation around key chemical bonds and thus explore specific binding conformations at glutamate (B1630785) receptors. beilstein-journals.org
Following this principle, this compound can be considered a conformationally constrained analogue of more flexible carboxylic acids. The defined spatial arrangement of the fluorine and carboxylic acid substituents on the rigid spirocyclic core presents a unique three-dimensional pharmacophore that can be exploited for targeted molecular design.
Spatial Orientation of Substituents via Exit Vector Plot (EVP) Analysis
To systematically analyze and visualize the spatial orientation of substituents on a molecular scaffold, the Exit Vector Plot (EVP) has emerged as a valuable computational tool. An exit vector is defined as the vector originating from the point of attachment of a substituent on the core scaffold and pointing towards the first atom of that substituent. The relative orientation of two exit vectors can be described by a set of parameters, which can then be plotted to create an EVP.
While a specific EVP analysis for this compound has not been reported, the methodology has been successfully applied to other spirocyclic systems, including spiro[3.3]heptane derivatives. This type of analysis allows for the characterization of the chemical space accessible by a given scaffold. For this compound, an EVP analysis would quantify the precise spatial relationship between the fluorine atom at the 1-position and the carboxylic acid group at the 5-position.
The key parameters in an EVP analysis typically include:
Distance (d): The distance between the points of attachment of the two substituents.
Angle (θ): The angle between the two exit vectors.
Dihedral angles (φ1 and φ2): Angles describing the torsion of the exit vectors relative to the scaffold.
By calculating these parameters for a range of possible conformations (though limited in this rigid system), an EVP can be generated. This plot would reveal the preferred spatial arrangement of the functional groups, providing valuable insights for the design of molecules with specific geometric requirements for interaction with biological targets. The rigid nature of the spiro[2.3]hexane core would be expected to lead to a highly localized and well-defined region on the Exit Vector Plot.
Computational Chemistry and Theoretical Investigations of 1 Fluorospiro 2.3 Hexane 5 Carboxylic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. For 1-Fluorospiro[2.3]hexane-5-carboxylic acid, both Density Functional Theory (DFT) and ab initio methods would be employed for a comprehensive analysis.
Density Functional Theory (DFT) is a powerful computational method for determining the optimized ground state geometry and electronic properties of molecules. A DFT study of this compound, likely using a functional such as B3LYP with a basis set like 6-311+G*, would predict key structural parameters.
The introduction of a fluorine atom is known to cause significant changes in local geometry due to its high electronegativity. Ab initio calculations on fluorocyclopropane (B157604) have shown that fluorine substitution leads to a shortening of the adjacent C-C bonds and a lengthening of the distal C-C bond in the cyclopropane (B1198618) ring. acs.org This is attributed to the withdrawal of electron density by the fluorine atom, which alters the hybridization of the carbon orbitals. A similar effect would be anticipated in the spiro[2.3]hexane framework.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value (Å) | Rationale based on Analogous Systems |
|---|---|---|
| C1-F Bond Length | ~1.38 | Typical C-F bond length in fluorinated cyclopropanes. |
| C1-C2 Bond Length | ~1.50 | Shortening due to fluorine's electron-withdrawing nature. acs.org |
| C2-C3 Bond Length | ~1.53 | Potential slight lengthening as observed in substituted cyclopropanes. |
| C4-C5 Bond Length | ~1.55 | Standard C-C single bond length in a cyclobutane (B1203170) ring. |
| C=O Bond Length | ~1.21 | Characteristic of a carboxylic acid carbonyl group. |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory for predicting electronic properties, albeit at a greater computational cost. These methods are crucial for accurately calculating properties like electron affinities, ionization potentials, and dipole moments.
For fluorinated molecules, ab initio calculations can provide detailed insights into the charge distribution. nih.gov In this compound, the fluorine atom would induce a significant dipole moment, with electron density being pulled towards it and away from the spirocyclic core. This would also influence the acidity of the carboxylic acid group.
Note: These are estimated values based on trends observed in similar fluorinated organic acids.
Conformational Sampling and Free Energy Calculations
The spiro[2.3]hexane system possesses a unique three-dimensional structure with limited conformational flexibility compared to acyclic or larger ring systems. The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain. researchgate.net Computational studies on aza-spiro ring formations have demonstrated the importance of analyzing numerous conformational isomers to understand reaction stereoselectivity. nih.govresearchgate.net
For this compound, conformational analysis would focus on the puckering of the cyclobutane ring and the orientation of the carboxylic acid group. There would be two primary conformers for the cyclobutane ring: one where the C5 atom is puckered "up" and another where it is puckered "down" relative to the plane of the other three carbon atoms. The carboxylic acid group can also exist in different rotational conformations.
Free energy calculations, often performed using methods like metadynamics or umbrella sampling in conjunction with molecular dynamics simulations, would be necessary to determine the relative populations of these conformers and the energy barriers between them. These calculations would provide a comprehensive picture of the conformational landscape of the molecule.
Analysis of Fluorine's Inductive and Steric Effects on Molecular Properties
The substitution of a hydrogen atom with fluorine introduces both inductive and steric effects that can significantly alter a molecule's properties.
Inductive Effects: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect is well-documented. nih.gov In this compound, this effect would polarize the C-F bond and, to a lesser extent, the surrounding sigma framework. This has a notable impact on the acidity of the carboxylic acid group. The electron withdrawal stabilizes the negative charge of the carboxylate conjugate base, leading to a lower pKa value (increased acidity) compared to the non-fluorinated parent compound. researchgate.netnuph.edu.ua
Steric Effects: The steric effect of fluorine is often considered to be relatively small, with a van der Waals radius only slightly larger than that of hydrogen. However, in sterically congested environments, it can influence conformational preferences and reaction rates. In the case of this compound, the steric interactions between the fluorine atom and the adjacent cyclobutane ring would be a key factor in determining the preferred conformation of the molecule.
Mechanistic Studies of this compound Formation and Transformations
Computational mechanistic studies would be invaluable for understanding the synthesis and reactivity of this compound.
Formation: A likely synthetic route to this compound would involve the fluorination of a suitable precursor, such as a spiro[2.3]hexane derivative with a leaving group at the 1-position. Mechanistic studies of electrophilic fluorination reactions, for instance, using reagents like Selectfluor, often involve the formation of a cationic intermediate. nih.govwikipedia.org DFT calculations could be used to model the transition states and intermediates of such a reaction, providing insights into the reaction mechanism and stereoselectivity. The mechanism of electrophilic fluorination is still a topic of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reagents. wikipedia.org
Transformations: The reactivity of this compound would also be a subject of computational investigation. For example, the decarboxylation of the acid or the nucleophilic substitution of the fluorine atom could be modeled to predict reaction barriers and product distributions.
Structure-Property Relationship (SPR) Studies using Computational Approaches
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its physicochemical properties. For a series of related spiro[2.3]hexane derivatives, computational approaches could be used to build QSPR models.
By calculating a range of molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors) for a set of molecules and correlating them with experimentally determined properties (such as acidity, lipophilicity, or biological activity), a predictive model can be developed. For this compound and its analogs, QSPR studies could predict properties like pKa, logP, and solubility based on their computed molecular descriptors. Such models are highly valuable in medicinal chemistry for the rational design of new compounds with desired properties.
Applications of 1 Fluorospiro 2.3 Hexane 5 Carboxylic Acid in Advanced Molecular Design
Bioisosteric Replacement Strategies Utilizing Spiro[2.3]hexane Scaffoldsrsc.orgspirochem.com
Bioisosterism, the strategy of replacing a functional group or a substructure within a biologically active molecule with another that retains similar biological activity, is a cornerstone of medicinal chemistry. ctppc.org Spiro[2.3]hexane scaffolds have emerged as compelling tools for this purpose due to their rigid and well-defined three-dimensional structures. researchgate.netrsc.org
Spiro[2.3]hexane as an Isostere for Acyclic and Cyclic Systemsrsc.orgspirochem.com
The spiro[2.3]hexane moiety serves as a conformationally restricted bioisostere for more flexible acyclic fragments and larger, less strained cyclic systems. Its rigid nature can pre-organize appended functional groups into specific spatial orientations, potentially leading to enhanced binding affinity and selectivity for a biological target. The incorporation of a cyclopropyl (B3062369) ring, a common motif in small-molecule drugs, can improve metabolic stability and binding to target proteins. rsc.org For instance, the replacement of a piperidine (B6355638) ring with a 4-azaspiro[2.3]hexane motif has been shown to decrease the basicity and increase the lipophilicity of the parent compound, demonstrating the utility of this scaffold in modulating physicochemical properties. rsc.org
Distinct 3D Chemical Space Occupancy of Spiro[2.3]hexanesrsc.orgresearchgate.net
In the drive to "escape from flatland," a concept encouraging the move away from planar, aromatic structures in drug design, spirocycles like spiro[2.3]hexane offer a significant advantage. rsc.org Their inherent three-dimensionality allows for the exploration of novel chemical space that is often underexplored by traditional, more linear or planar molecules. researchgate.net This distinct spatial arrangement of atoms can lead to new and improved interactions with biological targets. The rigid fusion of the cyclopropane (B1198618) and cyclobutane (B1203170) rings creates a defined geometry with specific bond angles and exit vectors for substituent placement, which can be crucial for optimizing interactions within a protein's binding pocket. nih.gov The exploration of this unique chemical space can lead to the development of novel lead compounds with improved properties and the potential to circumvent existing patents. rsc.org
1-Fluorospiro[2.3]hexane-5-carboxylic acid as a Fluorinated Carboxylic Acid Mimicnih.gov
The carboxylic acid group is a common feature in many drugs and biologically active molecules, often playing a critical role in binding to target receptors through ionic interactions and hydrogen bonding. semanticscholar.org However, its presence can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. semanticscholar.org Consequently, the development of carboxylic acid bioisosteres is of great interest in drug design. nih.gov
While direct studies on this compound as a carboxylic acid mimic are not extensively reported, its structural features suggest its potential in this role. The introduction of a fluorine atom can significantly alter the electronic properties of a molecule. In this case, the electron-withdrawing nature of fluorine can modulate the pKa of the carboxylic acid, potentially influencing its ionization state at physiological pH. Furthermore, the fluorine atom can engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can contribute to binding affinity. The rigid spiro[2.3]hexane scaffold positions the carboxylic acid and the fluorine atom in a defined spatial arrangement, which can be advantageous for fitting into a specific binding site.
Integration of this compound into Complex Molecular Architecturesacs.orgbeilstein-journals.org
The utility of a novel building block is ultimately demonstrated by its successful incorporation into larger, more complex molecules. The spiro[2.3]hexane framework, functionalized with both a fluorine atom and a carboxylic acid, provides two key points for further chemical modification. The carboxylic acid can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for its covalent attachment to other molecular fragments.
Synthetic strategies for constructing the spiro[2.3]hexane core often involve cyclopropanation reactions. For example, the diastereoselective rhodium-catalyzed cyclopropanation of a terminal double bond has been used to introduce the cyclopropyl moiety in the synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org The strained nature of the spiro[2.3]hex-1-ene system has also been exploited for rapid bioorthogonal protein labeling, highlighting the reactivity and utility of this scaffold in chemical biology applications. acs.org While a specific synthesis for this compound and its subsequent integration into a complex molecule is not detailed in the available literature, the existing synthetic methodologies for related spiro[2.3]hexane derivatives provide a clear path for its use as a versatile building block.
Future Prospects for Spiro[2.3]hexane-Based Probes and Tools in Chemical Biology
The unique structural and electronic properties of fluorinated spiro[2.3]hexane derivatives make them attractive candidates for the development of novel probes and tools for chemical biology. Spirocyclic scaffolds have been successfully employed in the design of fluorescent probes, where the spirocycle can act as a switch to control the fluorescence properties of a molecule. mdpi.com
The introduction of a fluorine atom can be beneficial for developing probes for ¹⁹F NMR spectroscopy, a powerful technique for studying biological systems. The spiro[2.3]hexane scaffold could serve as a rigid core for positioning a ¹⁹F label in a specific chemical environment, allowing for the sensitive detection of molecular interactions. Furthermore, the ability to functionalize the carboxylic acid group provides a handle for attaching the spiro[2.3]hexane unit to biomolecules of interest, such as proteins or nucleic acids. The development of such probes could enable the investigation of biological processes with high spatial and temporal resolution.
Interactive Data Table: Physicochemical Properties of Related Spiro[2.3]hexane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,1-difluorospiro[2.3]hexane-5-carboxylic acid | C₇H₈F₂O₂ | 162.13 | 1955514-17-6 |
| 5-Fluorospiro[2.3]hexane-5-carboxylic acid | C₇H₉FO₂ | 144.14 | Not Available |
| Spiro[2.3]hexane | C₆H₁₀ | 82.14 | 157-45-9 |
Conclusion and Future Directions in 1 Fluorospiro 2.3 Hexane 5 Carboxylic Acid Research
Summary of Key Achievements and Research Insights in Spiro[2.3]hexane Chemistry
The spiro[2.3]hexane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, is a strained and conformationally rigid scaffold. This inherent structural constraint has made it a person of interest in medicinal chemistry, particularly as a bioisostere for more common cyclic and aromatic systems. mdpi.comrsc.org The development of synthetic routes to various heteroatom-containing spiro[2.3]hexanes has been a significant achievement, expanding the accessible chemical space. rsc.org For instance, motifs such as 1-oxaspiro[2.3]hexanes and 5-azaspiro[2.3]hexanes have been synthesized and utilized as versatile intermediates for more complex biologically active molecules. rsc.org
The high degree of sp³ character and the defined spatial arrangement of substituents on the spiro[2.3]hexane core can lead to improved metabolic stability and binding affinity of drug candidates. acs.org Research has demonstrated that these strained spirocycles can serve as non-classical bioisosteres for piperidine (B6355638) and other saturated heterocycles, offering novel exit vectors for molecular design. rsc.orgacs.org The synthesis of spiro[2.3]hexane derivatives often leverages carbene addition to exocyclic double bonds on cyclobutane precursors or the rearrangement of other strained ring systems. rsc.orgnih.gov
| Spiro[2.3]hexane Core | Key Synthetic Approaches | Noted Applications/Significance | Reference |
|---|---|---|---|
| 1-Oxaspiro[2.3]hexane | Reaction of cyclobutanones with carbenoids; two-step olefination/epoxidation | Synthetic intermediates for biologically useful scaffolds | rsc.org |
| 1,5-Dioxaspiro[2.3]hexane | Lithium-amide induced single-electron transfer to benzophenones | Novel spiro-heterocycle with potential in organic synthesis | researchgate.net |
| 5-Azaspiro[2.3]hexane | Carbene addition to an exocyclic double bond on an azetidine (B1206935) ring | Potential piperidine bioisostere in medicinal chemistry | rsc.org |
| Spiro[2.3]hexane-1,5-diamine | Cyclopropanation of cyclobutane derivatives | Building blocks for conformationally restricted diamines | researchgate.net |
Emerging Synthetic Methodologies and Reagents for Fluorinated Spirocyclic Compounds
The introduction of fluorine into organic molecules is a well-established strategy for modulating their properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov The synthesis of fluorinated spirocyclic compounds, including potential routes to 1-Fluorospiro[2.3]hexane-5-carboxylic acid, can benefit from a range of modern fluorination techniques. These methods can be broadly categorized into electrophilic, nucleophilic, and radical fluorination.
Recent advancements have focused on the development of more selective and milder fluorinating agents. chimia.ch Electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of a variety of substrates. mdpi.comresearchgate.net For instance, fluorocyclization reactions, where fluorination induces an intramolecular cyclization, represent a powerful tool for constructing complex fluorinated heterocycles and could be adapted for the synthesis of fluorinated spirocycles. le.ac.uk Furthermore, late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a highly sought-after strategy in drug discovery. nih.gov This often involves the use of transition metal catalysis to achieve C-H fluorination. rsc.orgdovepress.com
| Fluorinating Agent | Type | Typical Applications | Reference |
|---|---|---|---|
| Selectfluor | Electrophilic | Fluorination of alkenes, enolates, and aromatic compounds; fluorocyclizations | mdpi.comresearchgate.net |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of a wide range of nucleophiles | mdpi.com |
| Alkali metal fluorides (e.g., KF, CsF) | Nucleophilic | Substitution reactions (SN2) | |
| Tetraalkylammonium fluorides (e.g., TBAF) | Nucleophilic | Substitution reactions, often with enhanced reactivity | |
| Fluoroiodane reagents | Electrophilic | Fluorocyclization of unsaturated oximes and hydrazones | le.ac.uk |
Advanced Computational Tools for Design and Prediction in Fluorospiro[2.3]hexane Systems
Computational chemistry provides powerful tools for understanding and predicting the properties of novel molecules like this compound, even before their synthesis. Density Functional Theory (DFT) is a widely used method to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts of fluorinated compounds, showing good agreement with experimental data. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and UV-Vis spectra. mdpi.comnih.gov
For fluorinated molecules, computational methods are crucial for understanding the subtle effects of fluorine substitution on molecular conformation, electronic properties, and intermolecular interactions. nih.gov For example, DFT calculations can elucidate the mechanism of fluoride-induced ring-opening processes in spiro compounds and predict the stability of different isomers. nih.gov Furthermore, computational tools can be used to predict the impact of fluorination on the acidity of carboxylic acids and the lipophilicity of the molecule, which are key parameters in drug design. In the context of spiro[2.3]hexane systems, computational studies can help to rationalize the reactivity of these strained rings and guide the design of synthetic routes.
| Computational Method | Predicted Properties | Significance in Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, vibrational frequencies, NMR chemical shifts, reaction mechanisms | Provides fundamental understanding of molecular structure and reactivity | mdpi.comacs.org |
| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra | Characterization of electronic properties | mdpi.comnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding energies, enzyme-ligand interactions | Crucial for drug design and understanding biological activity | nih.gov |
| Natural Bond Orbital (NBO) analysis | Atomic charges, intramolecular interactions | Elucidates the electronic effects of fluorination | mdpi.com |
Potential Expansions into Novel Research Domains for this compound Derivatives
While specific research on this compound is not yet prominent in the literature, its structural motifs suggest a number of promising avenues for future investigation. The combination of a strained spiro[2.3]hexane core, a fluorine atom, and a carboxylic acid group creates a unique platform for the design of novel compounds with potential applications in medicinal chemistry and materials science.
In medicinal chemistry, derivatives of this compound could be explored as conformationally constrained analogues of known drugs or as novel inhibitors of enzymes and receptors. beilstein-journals.org The carboxylic acid moiety provides a handle for further functionalization, allowing for the synthesis of amides, esters, and other derivatives to probe structure-activity relationships. The fluorine atom can enhance binding to biological targets and improve pharmacokinetic properties. researchgate.net For example, fluorinated spirocyclic ligands have been investigated for their affinity to sigma receptors, which are implicated in a variety of neurological disorders. nih.gov
In the realm of materials science, the rigidity and defined stereochemistry of the spiro[2.3]hexane scaffold could be exploited in the design of novel polymers and liquid crystals. The introduction of fluorine can impart desirable properties such as thermal stability and chemical resistance. The carboxylic acid group could be used to anchor the molecule to surfaces or to incorporate it into larger macromolecular structures.
| Research Domain | Potential Application | Rationale Based on Structural Features | Reference |
|---|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors, receptor ligands, conformationally restricted amino acids | Rigid spiro[2.3]hexane scaffold acts as a bioisostere; fluorine can enhance binding and metabolic stability; carboxylic acid allows for derivatization. | acs.orgbeilstein-journals.orgnih.gov |
| Materials Science | Monomers for high-performance polymers, components of liquid crystals | Rigid and defined 3D structure; fluorine enhances thermal and chemical stability. | |
| Organic Synthesis | Chiral building blocks | The stereocenters on the spirocyclic core can be used to introduce chirality into larger molecules. | nih.gov |
| Agrochemicals | Herbicides, pesticides | Fluorinated compounds are prevalent in agrochemicals due to their enhanced biological activity and stability. | rsc.org |
Q & A
Q. What are the standard synthetic routes for 1-fluorospiro[2.3]hexane-5-carboxylic acid, and how can researchers optimize yields?
- Methodological Answer : Synthesis typically involves ring-closing strategies, such as photochemical Wolff rearrangements of diazo precursors or fluorination of spirocyclic intermediates. For example, photochemical methods using UV light in anhydrous solvents (e.g., THF) have been employed to generate bicyclic carboxylic acid derivatives . Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions. Optimization requires monitoring reaction progress with NMR to track fluorine incorporation and adjusting stoichiometry to minimize byproducts like difluorinated analogs .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm backbone structure, while NMR identifies fluorine substitution patterns. 2D techniques (e.g., COSY, HSQC) resolve stereochemical ambiguities in spiro systems .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation pathways, distinguishing isomers with similar retention times in HPLC .
- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3000 cm) and C-F bonds (~1100 cm) provide functional group verification .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar carboxylic acid derivatives from non-polar impurities.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation, improving purity >95% .
- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4–5) by protonating in aqueous HCl and extracting into organic phases (e.g., dichloromethane) .
Q. What safety protocols are essential when handling fluorinated spiro compounds?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as fluorinated compounds may cause irritation .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for functionalization. For example, fluorination at the spiro carbon increases electrophilicity, enhancing cross-coupling reactivity .
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) by analyzing steric clashes and hydrogen-bonding interactions with the carboxylic acid group .
Q. What strategies resolve stereochemical inconsistencies in spirocyclic fluorinated compounds during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary stereochemical directors (e.g., Evans oxazolidinones) to enforce desired configurations during ring closure .
- Asymmetric Catalysis : Use palladium-catalyzed enantioselective fluorination with chiral ligands (e.g., BINAP) to control spiro center stereochemistry .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by determining absolute configuration via single-crystal diffraction .
Q. How do solvent polarity and temperature variations impact fluorination regioselectivity?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize transition states for electrophilic fluorination at sterically hindered spiro carbons, increasing regioselectivity for the 1-position .
- Low-Temperature Reactions (–40°C): Reduce kinetic competition between mono- and di-fluorination pathways, favoring single substitution .
Q. How should researchers address contradictory data in fluorospiro compound stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC-MS. Compare degradation pathways (e.g., decarboxylation vs. ring-opening) to identify dominant instability mechanisms .
- Isotopic Labeling : Use -labeled carboxylic acid groups to trace hydrolysis pathways and validate competing degradation models .
Q. What methodologies enable site-selective functionalization of the spiro scaffold?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
